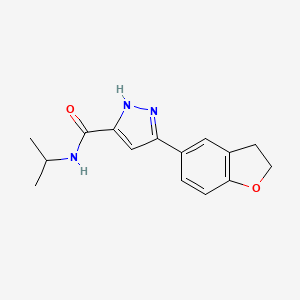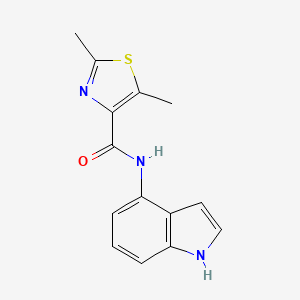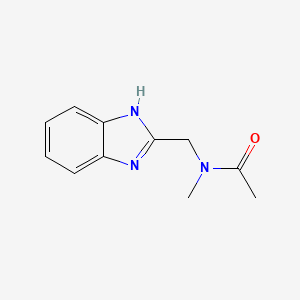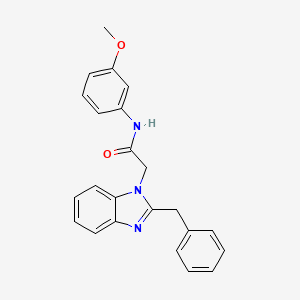![molecular formula C27H34N2O3S B11130784 2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11130784.png)
2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2E)-3-(4-tert-butylphényl)prop-2-énoyl]amino}-N-(tétrahydrofuran-2-ylméthyl)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxamide est un composé organique complexe avec des applications potentielles dans divers domaines tels que la chimie médicinale, la science des matériaux et la chimie industrielle. Ce composé présente une structure unique qui comprend un noyau benzothiophène, un groupe tétrahydrofurane et un groupe tert-butylphényl, qui contribuent à ses propriétés chimiques distinctives et à sa réactivité.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-{[(2E)-3-(4-tert-butylphényl)prop-2-énoyl]amino}-N-(tétrahydrofuran-2-ylméthyl)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxamide implique généralement plusieurs étapes :
Formation du noyau benzothiophène : Le noyau benzothiophène peut être synthétisé par une réaction de cyclisation impliquant un dérivé de thiophène et un électrophile approprié.
Introduction du groupe tétrahydrofurane : Cette étape implique l’alkylation du noyau benzothiophène avec un dérivé de tétrahydrofurane dans des conditions basiques.
Fixation du groupe tert-butylphényl : Le groupe tert-butylphényl est introduit par une réaction d’acylation de Friedel-Crafts, en utilisant un dérivé de chlorure d’acyle et un catalyseur acide de Lewis.
Réaction de couplage finale : La dernière étape implique le couplage de l’intermédiaire avec une amine appropriée pour former le carboxamide souhaité.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus afin d’assurer un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et le développement de systèmes catalytiques robustes pour rationaliser le processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du noyau benzothiophène et du groupe tétrahydrofurane.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle et les doubles liaisons dans la structure.
Substitution : Les cycles aromatiques du composé peuvent participer à des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Des réactifs tels que les halogènes (Cl₂, Br₂) et les nucléophiles (NH₃, OH⁻) sont utilisés dans diverses conditions.
Principaux produits
Oxydation : Dérivés oxydés des groupes benzothiophène et tétrahydrofurane.
Réduction : Formes réduites des groupes carbonyle et des alcènes.
Substitution : Dérivés aromatiques substitués en fonction des réactifs utilisés.
4. Applications de la recherche scientifique
Chimie
En chimie, ce composé peut servir de brique de construction pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications chimiques, ce qui le rend précieux dans le développement de nouveaux matériaux et catalyseurs.
Biologie
En recherche biologique, la bioactivité potentielle du composé peut être explorée. Ses caractéristiques structurelles suggèrent qu’il pourrait interagir avec diverses cibles biologiques, ce qui en fait un candidat pour la découverte et le développement de médicaments.
Médecine
Le composé peut présenter des propriétés pharmacologiques, telles que des activités anti-inflammatoires, anticancéreuses ou antimicrobiennes. La recherche sur son mécanisme d’action et son potentiel thérapeutique pourrait mener à de nouveaux traitements pour diverses maladies.
Industrie
Dans les applications industrielles, le composé pourrait être utilisé dans la production de matériaux avancés, tels que les polymères et les revêtements, en raison de sa stabilité chimique et de sa réactivité.
Applications De Recherche Scientifique
2-[(2E)-3-(4-TERT-BUTYLPHENYL)PROP-2-ENAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
Le mécanisme par lequel 2-{[(2E)-3-(4-tert-butylphényl)prop-2-énoyl]amino}-N-(tétrahydrofuran-2-ylméthyl)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxamide exerce ses effets implique probablement des interactions avec des cibles moléculaires spécifiques. Celles-ci pourraient inclure des enzymes, des récepteurs ou d’autres protéines, conduisant à une modulation des voies biologiques. La structure du composé suggère qu’il pourrait inhiber ou activer certaines enzymes, modifier les voies de transduction du signal ou se lier à des récepteurs spécifiques, influençant ainsi les processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{[(2E)-3-(4-tert-butylphényl)prop-2-énoyl]amino}-N-(tétrahydrofuran-2-ylméthyl)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxamide
- 2-{[(2E)-3-(4-méthylphényl)prop-2-énoyl]amino}-N-(tétrahydrofuran-2-ylméthyl)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxamide
- **2-{[(2E)-3-(4-éthylphényl)prop-2-énoyl]amino}-N-(tétrahydrofuran-2-ylméthyl)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxamide
Unicité
La présence du groupe tert-butyl dans 2-{[(2E)-3-(4-tert-butylphényl)prop-2-énoyl]amino}-N-(tétrahydrofuran-2-ylméthyl)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxamide confère des propriétés stériques et électroniques uniques, qui peuvent influencer sa réactivité et ses interactions avec les cibles biologiques. Cela le distingue des composés similaires avec des substituants différents, ce qui peut conduire à des applications et des effets uniques.
Propriétés
Formule moléculaire |
C27H34N2O3S |
|---|---|
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
2-[[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C27H34N2O3S/c1-27(2,3)19-13-10-18(11-14-19)12-15-23(30)29-26-24(21-8-4-5-9-22(21)33-26)25(31)28-17-20-7-6-16-32-20/h10-15,20H,4-9,16-17H2,1-3H3,(H,28,31)(H,29,30)/b15-12+ |
Clé InChI |
GLEKHLQZOGUQJA-NTCAYCPXSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2Z)-2-(1H-benzimidazol-2-yl)-3-{3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}prop-2-enenitrile](/img/structure/B11130734.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B11130740.png)
![(2Z)-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11130741.png)
![2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide](/img/structure/B11130748.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11130758.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11130775.png)
![N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B11130776.png)
![1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-YL)methyl]piperidine-3-carboxamide](/img/structure/B11130793.png)
